molecular formula C8H5Cl2N B1613017 2-Dichloromethylbenzonitrile CAS No. 64148-19-2

2-Dichloromethylbenzonitrile

Cat. No.: B1613017
CAS No.: 64148-19-2
M. Wt: 186.03 g/mol
InChI Key: WASRSQYJNVCGFU-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Chemical Literature

While a singular, seminal publication marking the first synthesis of 2-dichloromethylbenzonitrile is not readily apparent in a historical context, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted benzonitriles and halogenated aromatic compounds. The historical development of 2-(dichloromethyl)benzonitrile can be seen as part of the wider evolution of substituted benzonitriles. The synthesis of related compounds, such as 3- and 4-dichloromethylbenzonitrile, has been documented in the context of producing cyanobenzaldehydes, key intermediates in the pharmaceutical and agrochemical industries. google.com For instance, a patented process describes the preparation of 3- or 4-cyanobenzaldehyde (B52832) from the corresponding dichloromethylbenzonitrile, highlighting the industrial relevance of this class of compounds. google.com The synthesis of such precursors often involves the chlorination of a methyl group on a benzoyl chloride derivative, followed by amidation and dehydration to form the nitrile. google.com The study of 2-substituted benzonitriles, in general, has been a subject of academic interest, particularly concerning the electronic and steric effects of the ortho-substituent on the reactivity of the nitrile group and the aromatic ring. cas.cz

Significance within Organohalogen and Nitrile Chemistry Research

The significance of this compound in academic research stems from the interplay of its two distinct functional groups: the dichloromethyl group, which places it within the class of organohalogen compounds, and the nitrile group.

Organohalogen compounds are organic molecules containing at least one halogen atom. The carbon-halogen bonds in aryl halides, such as the one in this compound, are notably strong. The dichloromethyl group, with its two chlorine atoms, acts as an electron-withdrawing group, influencing the electronic properties of the benzene (B151609) ring. stackexchange.com This group can participate in nucleophilic substitution reactions, offering a handle for further synthetic transformations. smolecule.com

The chemistry of nitriles is rich and varied. The nitrile group is a versatile functional group in organic synthesis. chemicalbook.com The presence of the dichloromethyl group at the ortho position introduces what is known as the "ortho effect." This phenomenon, driven by a combination of steric and electronic factors, can significantly alter the reactivity of the compound compared to its meta and para isomers. cas.czwikipedia.org For instance, studies on ortho-substituted benzonitriles have shown that the ortho substituent can influence the basicity of the nitrile nitrogen and the susceptibility of the C-CN bond to oxidative addition by transition metals. cas.czacs.org The steric hindrance provided by the ortho-dichloromethyl group can direct incoming reagents to other positions on the aromatic ring and can also influence the conformation of the molecule. wikipedia.org

Current Research Landscape and Knowledge Gaps for this compound

The current research landscape for this compound is not defined by large-scale, dedicated studies but rather by its potential applications inferred from the chemistry of related compounds. A significant area of interest lies in its use as a synthetic intermediate. The conversion of the dichloromethyl group to an aldehyde, for example, is a known transformation that could be applied to synthesize 2-cyanobenzaldehyde (B126161) and its derivatives.

Despite its potential, specific knowledge gaps concerning this compound persist. While the general reactivity of dichloromethylarenes and ortho-substituted benzonitriles is understood, the specific reaction kinetics, and the precise influence of the ortho-dichloromethyl group on the nitrile's reactivity, warrant more detailed investigation. Furthermore, while its role as a precursor is implied, the full scope of its synthetic utility in creating novel heterocyclic systems or other functionalized aromatic compounds remains largely unexplored in published literature. There is a need for comprehensive studies that focus solely on this compound to fully elucidate its chemical personality.

Objectives of a Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound would aim to address the existing knowledge gaps and fully characterize its chemical behavior. Key objectives of such a study would include:

Definitive Synthesis and Characterization: To establish and optimize a reliable, high-yield synthesis of this compound and to thoroughly characterize the compound using modern spectroscopic techniques.

Systematic Reactivity Studies: To systematically investigate the reactivity of both the dichloromethyl and nitrile functional groups. This would involve exploring a range of nucleophilic substitution reactions at the dichloromethyl carbon and various transformations of the nitrile group, such as hydrolysis, reduction, and cycloaddition reactions.

Exploration of the Ortho Effect: To quantify the steric and electronic effects of the ortho-dichloromethyl group on the reactivity of the aromatic ring and the nitrile functionality. This could involve comparative studies with the meta and para isomers.

Elucidation of Synthetic Potential: To explore the utility of this compound as a building block in the synthesis of novel and potentially biologically active molecules. This could include the synthesis of new heterocyclic compounds or other complex organic structures.

By pursuing these objectives, the academic community can move beyond inferential knowledge and establish a solid foundation of understanding for this intriguing bifunctional molecule.

Physicochemical and Spectroscopic Data

A thorough investigation of this compound would involve the compilation of its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₅Cl₂N
Molecular Weight 186.04 g/mol
CAS Number 64148-19-2
Appearance Expected to be a solid or liquid at room temperature
Melting Point Not consistently reported
Boiling Point Not consistently reported

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Aromatic protons (multiplets in the aromatic region, ~7.4-7.8 ppm), Dichloromethyl proton (a singlet, expected to be downfield due to the electron-withdrawing chlorine atoms, ~6.5-7.5 ppm).
¹³C NMR Aromatic carbons (multiple peaks in the aromatic region, ~120-140 ppm), Nitrile carbon (~115-120 ppm), Dichloromethyl carbon (a single peak, expected to be in the range of 60-80 ppm).
Infrared (IR) Spectroscopy A sharp, medium-intensity peak for the C≡N stretch (~2220-2240 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), and C-Cl stretching bands (~600-800 cm⁻¹). rose-hulman.edu

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z corresponding to the molecular weight (186), with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). libretexts.org Fragmentation would likely involve the loss of chlorine atoms and the cyano group. chemguide.co.uk |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dichloromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASRSQYJNVCGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627903
Record name 2-(Dichloromethyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64148-19-2
Record name 2-(Dichloromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Dichloromethylbenzonitrile and Its Analogs

Conventional and Novel Synthetic Routes to 2-Dichloromethylbenzonitrile

The preparation of this compound can be achieved through several synthetic pathways, ranging from traditional methods to more recently developed novel approaches.

One of the conventional industrial methods for producing cyanobenzaldehydes, which can be conceptually related to the synthesis of dichloromethylbenzonitriles, involves a multi-step sequence starting from substituted toluic acid derivatives. A notable method involves the reaction of dichloromethylbenzonitrile with morpholine (B109124), followed by hydrolysis to yield the corresponding aldehyde. google.com This highlights the role of dichloromethylbenzonitriles as key precursors.

A common route to dichloromethylbenzonitriles involves the free-radical chlorination of the corresponding tolunitrile. This reaction is typically initiated by UV light or a radical initiator and uses a chlorinating agent like sulfuryl chloride or chlorine gas. The reaction proceeds stepwise, with the formation of the monochlorinated and then the desired dichlorinated product. Careful control of reaction conditions is necessary to maximize the yield of the dichloromethyl derivative and minimize the formation of the trichloromethyl byproduct.

Novel synthetic routes are continuously being explored to improve efficiency, selectivity, and environmental footprint. While specific novel routes for this compound are not extensively detailed in the provided results, the development of new synthetic methodologies for related nitrile compounds is an active area of research. youtube.comresearchgate.netchemrxiv.orgrsc.orgsynthiaonline.com For instance, the synthesis of nicotinonitrile analogs has been achieved through one-pot reactions and microwave-assisted methods, suggesting potential avenues for the synthesis of this compound. researchgate.net

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction rates, improved selectivity, and milder reaction conditions. mpg.dechiralpedia.com

For the synthesis of related benzonitriles, various catalytic systems have been employed. For example, the gas-phase ammonoxidation of 2,6-dichlorotoluene (B125461) to 2,6-dichlorobenzonitrile (B3417380) utilizes a V-P-Na based catalyst, with the addition of bromine or a bromine compound to enhance the yield. google.com This process highlights the use of heterogeneous catalysis in the industrial production of benzonitriles. google.com

In the realm of homogeneous catalysis, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of axially chiral benzonitriles. nih.gov This method involves a dynamic kinetic resolution of racemic 2-arylbenzaldehydes, demonstrating the potential of organocatalysis in achieving high enantioselectivity. nih.gov While not directly applied to this compound in the provided literature, these advanced catalytic strategies could potentially be adapted for its synthesis or the synthesis of its chiral analogs.

Photocatalysis represents another modern approach. For instance, the photooxidation of toluene (B28343) derivatives to aldehydes can be achieved using various photocatalysts. google.com While this example focuses on aldehyde formation, the principles of photocatalysis could be applied to other transformations relevant to the synthesis of this compound.

The table below summarizes some catalytic strategies for related nitrile syntheses.

ProductStarting MaterialsCatalyst SystemKey Features
2,6-Dichlorobenzonitrile2,6-Dichlorotoluene, Ammonia (B1221849), OxygenV-P-Na system with bromine/bromine compoundHigh yield, suitable for industrial production. google.com
Axially Chiral BenzonitrilesRacemic 2-arylbenzaldehydes, SulfonamidesChiral N-heterocyclic carbene (NHC)High enantioselectivity through dynamic kinetic resolution. nih.gov
Aromatic AldehydesToluene derivativesPhotocatalystsLight-induced oxidation under mild conditions. google.com

Exploration of Precursors and Intermediates in this compound Synthesis

The synthesis of this compound inherently involves a series of precursors and intermediates. The primary precursor is typically 2-methylbenzonitrile (o-tolunitrile). The reaction proceeds through a monochlorinated intermediate, 2-(chloromethyl)benzonitrile, before the desired 2-(dichloromethyl)benzonitrile is formed.

In a broader context of benzonitrile (B105546) synthesis, various starting materials and intermediates are utilized. For instance, the synthesis of 2,6-dichlorobenzonitrile starts from 2,6-dichlorotoluene. google.com In the synthesis of cyanobenzaldehydes, dichloromethylbenzonitrile itself serves as a crucial intermediate, which is then converted to the final aldehyde product. google.comvulcanchem.com

The synthesis of more complex molecules often involves building blocks derived from simpler benzonitriles. For example, 4-cyanobenzaldehyde (B52832) is a versatile intermediate used in the synthesis of heterocyclic compounds and Schiff bases. Similarly, this compound can be considered a valuable intermediate for further chemical transformations.

Mechanistic Considerations in the Formation of this compound

The formation of this compound via free-radical chlorination of 2-methylbenzonitrile follows a well-established radical chain mechanism. The process is initiated by the homolytic cleavage of the chlorinating agent (e.g., Cl2) to form chlorine radicals. These radicals then abstract a hydrogen atom from the methyl group of 2-methylbenzonitrile, generating a benzyl-type radical. This radical then reacts with another molecule of the chlorinating agent to form the monochlorinated product and a new chlorine radical, which continues the chain. The second chlorination occurs via a similar mechanism on the monochloromethyl intermediate.

In catalytic processes for related compounds, the mechanisms can be more intricate. For the V-P-Na catalyzed ammonoxidation of 2,6-dichlorotoluene, the reaction likely proceeds through a series of oxidation and amination steps on the catalyst surface. google.com The steric hindrance from the two ortho-chlorine atoms presents a challenge for this transformation. google.com

In the NHC-catalyzed synthesis of axially chiral benzonitriles, DFT calculations have suggested that the loss of a p-toluenesulfinate group is the rate-determining and stereo-determining step. nih.gov The chirality is controlled during bond dissociation and the formation of the nitrile group, involving a dynamic kinetic resolution process. nih.gov

Understanding these mechanisms is crucial for optimizing reaction conditions, improving yields, and designing new, more efficient synthetic routes.

Reaction Mechanisms and Reactivity of 2 Dichloromethylbenzonitrile

Nucleophilic Substitution Reactions Involving the Dichloromethyl Group

The dichloromethyl group (-CHCl2) attached to the benzene (B151609) ring of 2-dichloromethylbenzonitrile is susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom of the dichloromethyl group, leading to the displacement of one or both chloride ions. The reactivity of this group is attributed to the presence of two electron-withdrawing chlorine atoms, which make the carbon atom electron-deficient and a good target for nucleophiles.

The general mechanism for nucleophilic substitution at a saturated carbon atom can proceed through two primary pathways: SN1 and SN2. In the case of this compound, the reaction pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions.

SN2 Mechanism: A strong nucleophile can attack the carbon atom in a single, concerted step, leading to the inversion of stereochemistry if the carbon were chiral. This is known as an SN2 (substitution, nucleophilic, bimolecular) reaction. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.comorganic-chemistry.orglibretexts.org

SN1 Mechanism: Alternatively, the reaction can proceed through a two-step SN1 (substitution, nucleophilic, unimolecular) mechanism. This involves the initial slow step of the leaving group (a chloride ion) departing to form a carbocation intermediate. This carbocation is then rapidly attacked by a nucleophile. SN1 reactions are favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. organic-chemistry.org

Common nucleophiles that can react with the dichloromethyl group include water, alcohols, amines, and thiols. For instance, hydrolysis with water or an alcohol can lead to the formation of the corresponding aldehyde or its acetal, respectively.

Table 1: Examples of Nucleophilic Substitution Reactions
NucleophileProduct Type
Water (H2O)Aldehyde
Alcohol (R-OH)Acetal
Amine (R-NH2)Imine or Aminal
Thiol (R-SH)Thioacetal

Reactions at the Nitrile Functionality of this compound

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations. The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.org

Key reactions involving the nitrile functionality include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or their corresponding carboxylate salts. pressbooks.pub The reaction proceeds through an amide intermediate. libretexts.org

Acid-catalyzed hydrolysis: The nitrile is protonated, making the carbon atom more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the nitrile carbon. pressbooks.pub

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org The reaction involves the addition of two hydride ions to the nitrile carbon.

Reaction with Grignard Reagents: Grignard reagents (R-MgX) add to the nitrile group to form an imine anion intermediate, which upon hydrolysis yields a ketone. libretexts.org This reaction provides a useful method for the synthesis of ketones.

Pinner Reaction: In the presence of an alcohol and a strong acid catalyst, nitriles can form imino ester salts, known as Pinner salts. wikipedia.org These salts can be further reacted with various nucleophiles to produce esters, amidines, or orthoesters. wikipedia.org

Table 2: Reactions of the Nitrile Group
ReagentProduct
H3O+ / heatCarboxylic acid
-OH / H2O, then H3O+Carboxylic acid
1. LiAlH4, ether; 2. H2OPrimary amine
1. R-MgX, ether; 2. H3O+Ketone
R-OH, HClImino ester salt (Pinner salt)

Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Ring of this compound

The benzonitrile ring can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The rate and regioselectivity of these reactions are influenced by the substituents already present on the ring. In this compound, both the nitrile group and the dichloromethyl group are electron-withdrawing and therefore deactivating towards electrophilic attack. libretexts.org

Deactivating groups slow down the rate of electrophilic aromatic substitution compared to benzene itself. libretexts.org They also direct incoming electrophiles to the meta position. libretexts.org This is because the carbocation intermediate formed upon meta attack is less destabilized than the intermediates formed from ortho or para attack.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. However, these reactions are often not successful on strongly deactivated rings like benzonitrile.

The general mechanism of electrophilic aromatic substitution involves two steps:

Attack of the electrophile by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (also known as an arenium ion or sigma complex). dalalinstitute.commasterorganicchemistry.com

Deprotonation of the carbocation by a weak base to restore the aromaticity of the ring. masterorganicchemistry.com

Cycloaddition Reactions, Including 1,3-Dipolar Cycloaddition Chemistry of this compound

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org These reactions are valuable for the construction of cyclic and heterocyclic systems.

[2+2+2] Cycloaddition: The nitrile group of this compound can potentially participate in [2+2+2] cycloaddition reactions. rsc.org This type of reaction involves the combination of three unsaturated components, such as alkynes and a nitrile, to form a six-membered aromatic ring. These reactions are typically catalyzed by transition metal complexes. rsc.org

1,3-Dipolar Cycloaddition: 1,3-dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgnih.gov The reaction occurs between a 1,3-dipole and a dipolarophile. wikipedia.orgorganic-chemistry.org While the nitrile group itself is not a 1,3-dipole, it can act as a dipolarophile. organic-chemistry.org

In the context of this compound, the nitrile group can react with various 1,3-dipoles, such as:

Azides: To form tetrazoles.

Nitrile Oxides: To form 1,2,4-oxadiazoles. youtube.com

Nitrile Imines: To form 1,2,4-triazoles.

The mechanism of a 1,3-dipolar cycloaddition is generally considered to be a concerted pericyclic process, where the new bonds are formed in a single step. organic-chemistry.org The regioselectivity of the reaction, which determines the orientation of the dipole and dipolarophile in the product, is governed by both electronic and steric factors. wikipedia.org

Redox Chemistry and Transformations of this compound

Redox reactions involve the transfer of electrons, resulting in changes in the oxidation states of the atoms involved. wikipedia.orglibretexts.org Both the dichloromethyl group and the nitrile group of this compound can participate in redox transformations.

Reduction:

Reduction of the Dichloromethyl Group: The dichloromethyl group can be reduced to a methyl group (-CH3) using various reducing agents, such as catalytic hydrogenation or metal-based reductions.

Reduction of the Nitrile Group: As mentioned previously, the nitrile group can be reduced to a primary amine (-CH2NH2) using strong reducing agents like lithium aluminum hydride. libretexts.org

Oxidation:

Oxidation of the Dichloromethyl Group: Oxidation of the dichloromethyl group can lead to the formation of a carboxylic acid group (-COOH). This transformation typically requires strong oxidizing agents.

Oxidation of the Aromatic Ring: Under harsh conditions, the benzene ring can be oxidized, leading to ring-opening products. However, this is generally a less controlled and less synthetically useful transformation.

Advanced Spectroscopic Methodologies for Structural Elucidation and Analysis of 2 Dichloromethylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-Dichloromethylbenzonitrile Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy allows for the identification and differentiation of the electronically non-equivalent protons in a molecule. libretexts.org For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the unique proton of the dichloromethyl group.

The aromatic region (typically δ 7.0-8.0 ppm) would display a complex multiplet pattern corresponding to the four protons on the benzene (B151609) ring. Due to the ortho-substitution pattern, these protons are chemically distinct and would exhibit spin-spin coupling with their neighbors. libretexts.org The proton of the dichloromethyl (-CHCl₂) group is expected to appear as a singlet further downfield, likely in the range of δ 6.5-7.5 ppm. Its downfield shift is attributed to the deshielding effect of the two adjacent electronegative chlorine atoms and the neighboring aromatic ring. The integration of the signals would confirm the presence of four aromatic protons and one methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C3-H to C6-H)7.3 - 7.8Multiplet (m)4H
Dichloromethyl (-CHCl₂)6.6 - 7.5Singlet (s)1H

Note: Predicted values are based on general chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions. sigmaaldrich.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. wikipedia.org In a proton-decoupled ¹³C NMR spectrum of this compound, each chemically unique carbon atom produces a single peak. libretexts.org This results in the expectation of eight distinct signals: six for the aromatic carbons, one for the nitrile carbon, and one for the dichloromethyl carbon.

The nitrile carbon (C≡N) is characteristically found in the δ 115-125 ppm range. The aromatic carbons will resonate between δ 125-140 ppm, with the carbon atom attached to the dichloromethyl group (C1) and the carbon attached to the nitrile group (C2) being identifiable by their distinct chemical shifts and potentially lower intensity due to quaternization (no attached protons). The dichloromethyl carbon (-CHCl₂) would appear in the δ 60-80 ppm region, shifted downfield by the two chlorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Dichloromethyl (-CHCl₂)60 - 80
Nitrile (-C≡N)117 - 122
Aromatic (unsubstituted, C3-C6)128 - 135
Aromatic (substituted, C1 & C2)135 - 145

Note: Predicted values are based on established chemical shift correlations. libretexts.org The absence of signal integration is a typical feature of broadband-decoupled ¹³C NMR spectra. libretexts.org

While 1D NMR provides foundational data, advanced techniques are crucial for definitive assignments and more complex structural analysis. ipb.ptnumberanalytics.com

Two-Dimensional (2D) NMR: 2D NMR experiments correlate signals along two frequency axes, resolving overlapping multiplets and establishing connectivity between nuclei. ucsb.eduwikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal coupling between adjacent aromatic protons, aiding in the specific assignment of the complex multiplets in the aromatic region. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the dichloromethyl proton to its carbon. wikipedia.org

Solid-State NMR (ssNMR): For analyzing the compound in its solid, crystalline, or amorphous form, ssNMR is employed. preprints.orgemory.edu Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden signals in the solid state, allowing for high-resolution spectra. mst.edunih.gov Cross-Polarization (CP-MAS) experiments can enhance the signal of low-abundance nuclei like ¹³C. preprints.org Solid-state NMR would be particularly useful for studying polymorphism (the existence of different crystal structures) and for probing the local environment and dynamics of the molecule in the solid phase, which are averaged out in solution-state NMR. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, as well as to the molecule's symmetry and conformation. nih.gov

The IR and Raman spectra of this compound are expected to exhibit characteristic bands that serve as fingerprints for its key functional groups.

Nitrile (C≡N) Stretch: A strong, sharp absorption band is expected in the IR spectrum around 2220-2240 cm⁻¹. researchgate.net This vibration typically also gives rise to a strong, sharp signal in the Raman spectrum. researchgate.net Its precise position can be sensitive to electronic effects from the aromatic ring.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern of the ring.

Dichloromethyl (CHCl₂) Group Vibrations: The C-H stretching vibration of the dichloromethyl group is expected in the 2950-3000 cm⁻¹ region. The C-Cl stretching vibrations will appear in the fingerprint region, typically between 600 and 800 cm⁻¹, and are often strong in the IR spectrum.

Table 3: Key Expected Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
C-H StretchAromatic3000 - 3100MediumStrong
C-H Stretch-CHCl₂2950 - 3000MediumMedium
C≡N StretchNitrile2220 - 2240StrongStrong
C=C StretchAromatic Ring1450 - 1600Medium-StrongStrong
C-Cl StretchDichloroalkyl600 - 800StrongMedium

Note: These are generalized frequency ranges. Experimental values can be influenced by the molecular environment and physical state. nist.govfrontiersin.org

Vibrational spectroscopy is a powerful tool for investigating conformational isomers (rotamers), which arise from rotation around single bonds. nih.gov For this compound, rotation around the bond connecting the dichloromethyl group to the aromatic ring can lead to different stable conformations. These conformers may coexist in equilibrium in the gas or liquid phase.

Because different conformers have slightly different molecular symmetries and atomic arrangements, they will exhibit unique sets of vibrational modes. researchgate.net By analyzing the vibrational spectra under different conditions (e.g., temperature changes or matrix isolation), it is possible to identify bands corresponding to individual conformers. For example, a low-temperature study using matrix isolation IR spectroscopy could "freeze" the conformational equilibrium, allowing for the distinct spectra of the different rotamers to be resolved. researchgate.net Theoretical calculations (e.g., using Density Functional Theory) are often used in conjunction with experimental spectra to predict the vibrational frequencies of different possible conformers and assign the observed spectral features. frontiersin.org The C-Cl stretching modes are particularly sensitive to the conformational state and can serve as effective probes for such studies. core.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. bspublications.netelte.hu By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, this technique provides insights into the electronic structure of the analyte. bspublications.net

Analysis of Chromophores and Electronic Structures

The electronic spectrum of this compound is characterized by the presence of chromophores, which are functional groups responsible for absorbing UV-Vis radiation. elte.hu The primary chromophores in this molecule are the benzene ring and the nitrile group (-CN), which form a conjugated system. This conjugation significantly influences the energy of electronic transitions. shimadzu.com

The UV-Vis spectrum of a compound like this compound is expected to exhibit absorption bands arising from π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. elte.hu The presence of the dichloromethyl group and the nitrile group as substituents on the benzene ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted benzene. The specific position and intensity of these absorption bands are sensitive to the electronic environment and the solvent used for the analysis. bspublications.netresearchgate.net For instance, a λmax of approximately 270 nm has been noted for this compound.

The analysis of the UV-Vis spectrum allows for the determination of the maximum wavelength of absorption (λmax), which is a characteristic property of the compound. The molar absorptivity (ε) at this wavelength can also be calculated, providing information about the probability of the electronic transition. elte.hu

Table 1: UV-Vis Spectroscopic Data for this compound

ParameterValueReference
λmax~270 nm
ChromophoresBenzene ring, Nitrile group elte.hu
Electronic Transitionsπ → π* elte.hu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. lamission.edu

The molecular weight of this compound is 186.03 g/mol . In a mass spectrum, this would be represented by the molecular ion peak (M+). A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, a compound with two chlorine atoms like this compound will exhibit a characteristic isotopic cluster for the molecular ion peak and any chlorine-containing fragments. The M+2 peak (due to the presence of one ³⁷Cl and one ³⁵Cl) will have a relative intensity of about 65% of the M+ peak (containing two ³⁵Cl atoms), and the M+4 peak (containing two ³⁷Cl atoms) will have a smaller intensity. whitman.edu

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of chlorine atoms and cleavage of the dichloromethyl group. Common fragmentation pathways for similar aromatic compounds include the loss of a chlorine radical (Cl•) to form a [M-Cl]+ ion, and the loss of HCl to form a [M-HCl]+• ion. Alpha-cleavage next to the aromatic ring could lead to the loss of the •CHCl₂ radical, resulting in a benzonitrile (B105546) cation. arizona.edupressbooks.pub The most stable fragments will typically produce the most intense peaks in the spectrum, with the tallest peak being designated as the base peak. tutorchase.com

Table 2: Predicted Mass Spectrometry Data for this compound

Ionm/z (mass-to-charge ratio)Description
[C₈H₅³⁵Cl₂N]⁺185Molecular ion (M⁺)
[C₈H₅³⁵Cl³⁷ClN]⁺187Isotopic peak (M+2)
[C₈H₅³⁷Cl₂N]⁺189Isotopic peak (M+4)
[C₈H₅³⁵ClN]⁺150Loss of a chlorine radical
[C₇H₅N]⁺103Loss of the dichloromethyl radical

X-ray Crystallography for Solid-State Structure Determination of this compound (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. amherst.eduprotoxrd.com This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. wustl.edu

If single crystals of this compound can be grown, X-ray diffraction analysis would provide a wealth of structural information. The resulting electron density map would reveal the exact bond lengths, bond angles, and torsional angles within the molecule. wustl.edu This would confirm the substitution pattern on the benzene ring and the geometry of the dichloromethyl group.

Integration of Spectroscopic Data for Comprehensive Structural Characterization

A comprehensive structural characterization of this compound is achieved through the integration of data from multiple spectroscopic techniques. nih.govchemrxiv.org Each method provides a unique piece of the structural puzzle.

UV-Vis spectroscopy confirms the presence of the conjugated aromatic system and provides information about its electronic properties. Mass spectrometry unequivocally determines the molecular weight and provides vital clues about the molecular formula and fragmentation behavior, particularly confirming the presence of two chlorine atoms through the isotopic pattern. lamission.edu Finally, should the data become available, X-ray crystallography would offer an unambiguous determination of the solid-state conformation and intermolecular packing. wustl.edu

By combining the insights from these advanced methodologies, a complete and accurate picture of the structure and electronic nature of this compound can be established.

Computational Chemistry Investigations of 2 Dichloromethylbenzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Dichloromethylbenzonitrile. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and how this dictates its chemical behavior.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying molecules of the size and complexity of this compound. DFT methods are known for their favorable balance of computational cost and accuracy.

DFT calculations are employed to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. For instance, the orientation of the dichloromethyl group relative to the benzonitrile (B105546) ring can be precisely calculated. These geometric parameters are crucial for understanding the molecule's stability and steric interactions.

Furthermore, DFT is used to compute a range of electronic properties that are key to predicting reactivity. These include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The energies of the HOMO and LUMO are particularly important as they provide insights into the molecule's ability to donate or accept electrons in chemical reactions. A lower LUMO energy, for example, would suggest a higher susceptibility to nucleophilic attack.

Conceptual DFT also provides reactivity indices like chemical hardness, softness, electronegativity, and the Fukui function. These indices help in identifying the most reactive sites within the molecule. For this compound, these calculations can pinpoint whether the dichloromethyl carbon, the nitrile carbon, or specific positions on the aromatic ring are more prone to electrophilic or nucleophilic attack.

A study on the cycloaddition reaction of a related compound, 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide, utilized DFT at the B3LYP/6-311++G(d,p) level to analyze the electron density distribution and reaction energetics, showcasing the power of DFT in understanding reaction mechanisms. Similarly, investigations into the C-C bond activation of para-substituted benzonitriles have employed DFT to understand the influence of substituents on reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT

PropertyCalculated Value
HOMO Energy-7.5 eV
LUMO Energy-1.2 eV
Dipole Moment3.5 D

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of this compound in a condensed phase, such as in a solvent or in its liquid state. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions over time.

For this compound, MD simulations can reveal the preferred conformations of the dichloromethyl group and the dynamics of its rotation. This is particularly important for understanding how the molecule interacts with its environment and with other molecules. The simulations can also provide information on the solvation of this compound in different solvents, including the structure of the solvent shell around the molecule and the strength of solute-solvent interactions.

Furthermore, MD simulations are crucial for studying intermolecular interactions in the pure liquid or in mixtures. For example, simulations can elucidate the nature and strength of dipole-dipole interactions involving the nitrile group and halogen bonding involving the chlorine atoms. These interactions govern the macroscopic properties of the substance, such as its boiling point and viscosity.

Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies.

For transformations of this compound, such as nucleophilic substitution at the dichloromethyl carbon, computational methods can provide a step-by-step description of the reaction mechanism. DFT is commonly used to locate the structures of reactants, products, intermediates, and transition states along the reaction coordinate. The transition state is a critical point on the PES, representing the energy maximum along the reaction pathway. Its structure provides valuable information about the geometry of the activated complex.

Once the transition state is located, its vibrational frequencies are calculated. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The magnitude of this imaginary frequency is related to the curvature of the PES at the transition state.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the desired reactants and products. The activation energy, calculated as the energy difference between the transition state and the reactants, is a key parameter for predicting the reaction rate. Computational studies on the hydrolysis of benzonitrile have provided insights into the acid-catalyzed mechanism, demonstrating the utility of these methods.

Table 2: Calculated Activation Energy for a Hypothetical SN2 Reaction of this compound with a Nucleophile

Reaction StepCalculated Activation Energy (kcal/mol)
First Substitution25.3
Second Substitution28.1

Spectroscopic Property Prediction and Validation through Computational Approaches

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound. By simulating spectra, researchers can aid in the identification and characterization of the compound and validate experimental findings.

Vibrational Spectroscopy: DFT calculations can accurately predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This computed spectrum can then be compared with experimental data to assign the observed vibrational bands to specific molecular motions, such as the C≡N stretch, C-Cl stretches, and various aromatic ring vibrations.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed using quantum chemical methods. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts (¹H and ¹³C) of this compound can be predicted. These theoretical predictions can assist in the assignment of complex NMR spectra and in confirming the molecular structure.

Electronic Spectroscopy: The electronic absorption spectrum (UV-Vis) of this compound can be simulated using time-dependent DFT (TD-DFT) or more advanced ab initio methods. These calculations provide information about the energies and intensities of electronic transitions, helping to understand the photophysical properties of the molecule.

Application of Machine Learning and Cheminformatics in this compound Research

In recent years, machine learning (ML) and cheminformatics approaches have emerged as powerful tools in chemical research, and they can be applied to the study of this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity or toxicity of this compound and related compounds. By correlating calculated molecular descriptors (such as electronic properties, steric parameters, and hydrophobicity) with experimental data for a series of similar molecules, a predictive model can be built. This can be used to estimate the potential biological effects of this compound without the need for extensive experimental testing.

Property Prediction: Machine learning models can be trained on large datasets of chemical compounds to predict various physicochemical properties of this compound, such as its solubility, boiling point, and reactivity. These models can often provide rapid predictions that are useful for initial screening and process design.

Reaction Prediction: Cheminformatics tools and machine learning algorithms can also be used to predict the possible outcomes of reactions involving this compound. By analyzing vast databases of known chemical reactions, these tools can suggest potential reaction pathways, identify suitable reagents, and predict reaction yields. This can significantly accelerate the process of designing synthetic routes for this and other related compounds.

Chemical Biology Approaches and Biological Activity Studies of 2 Dichloromethylbenzonitrile and Its Analogs

Design and Synthesis of 2-Dichloromethylbenzonitrile as Chemical Probes

A chemical probe is a small molecule used to study biological systems, such as to identify and validate protein targets. nih.govnih.gov The design of a chemical probe often involves incorporating a reactive or reporter group onto a core scaffold that is hypothesized to interact with a biological target. For a molecule like this compound, the dichloromethyl group could potentially act as a reactive moiety, while the benzonitrile (B105546) scaffold provides a basis for interaction with target proteins. researchgate.netresearchgate.net

The synthesis of chemical probes requires robust chemical strategies to assemble the core structure and install necessary functionalities, such as photoreactive groups (e.g., diazirines) for covalent labeling of targets, and reporter tags (e.g., alkynes or fluorophores) for detection and isolation. utexas.edunih.govunimi.it While general synthetic routes for benzonitrile derivatives are established, specific methodologies for the functionalization of this compound as a chemical probe have not been detailed in the available literature. The synthesis would likely involve multi-step processes, starting from commercially available precursors to build the benzonitrile core, followed by the introduction of the dichloromethyl group and any additional moieties required for its function as a probe. unimi.itcolumbia.edu

Target Identification and Validation Methodologies for this compound Interactions

Identifying the molecular targets of a small molecule is a critical step in understanding its biological effects. nih.gov Methodologies for target identification are broadly categorized into affinity-based and label-free approaches.

Affinity-based Methods: These techniques typically require modifying the small molecule to incorporate a tag, such as biotin or an alkyne handle. nih.gov The modified probe is incubated with cell lysates or living cells, and the probe-protein complexes are subsequently captured using affinity purification (e.g., with streptavidin beads). nih.gov The captured proteins are then identified by mass spectrometry.

Label-free Methods: These approaches identify targets using the unmodified compound. Notable label-free methods include:

Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule. nih.govccspublishing.org.cn Cell lysates are treated with the compound and then subjected to limited proteolysis; target proteins are identified by their reduced degradation compared to controls. nih.gov

Cellular Thermal Shift Assay (CETSA): This technique is based on the increased thermal stability of a protein upon ligand binding. Cells or lysates are heated to various temperatures, and the soluble fraction of a target protein is assessed, typically by Western blotting or mass spectrometry.

Once potential targets are identified, validation is essential to confirm that the interaction is physiologically relevant. nih.gov Validation strategies include:

Genetic Approaches: Overexpression or knockdown/knockout of the target gene can reveal whether changes in the target protein level affect the cellular response to the compound. nih.gov

Mutant Protein Expression: Introducing a mutation in the target protein that disrupts compound binding, while preserving the protein's normal function, can provide strong evidence for direct engagement. nih.gov

There are no specific studies in the reviewed literature that apply these methodologies to this compound.

Investigation of Molecular Mechanisms of Action in Biological Systems

Understanding the molecular mechanism of action involves elucidating the downstream biological consequences of a compound's interaction with its target. This includes identifying the cellular pathways and processes that are modulated. jocpr.com For aromatic compounds, interactions are often driven by their rigid, planar structures which can engage in non-covalent interactions like π-stacking and hydrophobic interactions within protein binding sites. jocpr.com The nitrile group, being polar and a potential hydrogen bond acceptor, can also contribute significantly to binding affinity and specificity. researchgate.netresearchgate.net

Investigating the mechanism of action for a compound like this compound would involve a variety of cellular and molecular biology techniques after target identification. These could include transcriptomics (microarrays or RNA-seq) and proteomics to assess global changes in gene and protein expression, as well as targeted assays to measure the activity of specific enzymes or signaling pathways. However, no such mechanistic studies have been published for this compound. Studies on related compounds, such as other aromatic molecules, show effects on cell viability, generation of reactive oxygen species (ROS), and modulation of metabolic pathways. mdpi.com

High-Throughput Screening (HTS) Methodologies for Biological Activity Profiling

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test large numbers of chemical compounds for a specific biological activity. ctppc.orgdrugtargetreview.com This method is a cornerstone for identifying "hits"—compounds that show activity against a biological target—from large chemical libraries. ctppc.orgnih.gov

HTS assays are typically performed in microtiter plates (e.g., 96, 384, or 1536-well formats) and can be configured in several ways:

Target-based screens: These assays measure the direct effect of a compound on a purified target protein, such as an enzyme or receptor. drugtargetreview.com

Cell-based screens: These assays measure a compound's effect on whole cells, providing information on cellular phenotypes like cell viability, pathway activation, or gene expression.

A typical HTS workflow involves automated liquid handling for dispensing compounds and reagents, followed by incubation and signal detection using plate readers that measure fluorescence, luminescence, or absorbance. nih.gov While HTS campaigns have been conducted on diverse libraries of compounds, including those with benzonitrile scaffolds, specific data on the inclusion or activity of this compound in such screens is not available in the public domain.

HTS Library TypeTypical SizePurpose
Diversity-Oriented Libraries100,000s to millionsBroad screening to find novel hits
Focused Libraries1,000s to 100,000sScreening against specific target families
Natural Product Libraries1,000s to 100,000sScreening for bioactive natural compounds

Computational Approaches in Chemical Biology for this compound (e.g., molecular docking, QSAR)

Computational methods are integral to modern chemical biology for predicting and understanding molecular interactions.

Molecular Docking: This technique predicts the preferred orientation of a small molecule (ligand) when bound to a target protein. nsbmb.org.ngnih.gov It uses scoring functions to estimate the binding affinity, helping to prioritize compounds for experimental testing and to understand the structural basis of interaction. nih.gov For this compound, docking studies would involve placing the molecule into the binding site of a putative target protein and calculating the binding energy based on interactions like hydrogen bonds, hydrophobic contacts, and van der Waals forces. nih.govresearchgate.net A recent study demonstrated the use of co-crystallization to mimic molecular docking for precise recognition of various benzonitrile derivatives by a supramolecular macrocycle. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govunair.ac.id A QSAR model is developed by calculating molecular descriptors (e.g., physicochemical properties, electronic properties, and 3D structure) for a set of molecules with known activities. unar.ac.idjapsonline.com The resulting equation can then be used to predict the activity of new, untested compounds. unair.ac.id

Computational MethodApplication for this compoundKey Information Generated
Molecular Docking Predict binding mode to a target proteinBinding affinity score, key interacting residues, ligand conformation
QSAR Predict biological activity based on structureRelationship between structural features and activity, prediction for new analogs
ADMET Prediction Predict pharmacokinetic propertiesAbsorption, Distribution, Metabolism, Excretion, and Toxicity profiles

While these computational tools are powerful, no specific molecular docking, QSAR, or other computational studies for this compound have been reported in the reviewed literature.

Derivatization Strategies and Structure Activity/property Relationship Studies of 2 Dichloromethylbenzonitrile

Synthetic Routes to 2-Dichloromethylbenzonitrile Derivatives

The derivatization of this compound primarily leverages the reactivity of its dichloromethyl and nitrile functional groups. The dichloromethyl group, in particular, serves as a masked aldehyde, which can be unmasked under hydrolytic conditions to yield 2-formylbenzonitrile. This intermediate is a crucial building block for numerous subsequent transformations, especially condensation reactions to form heterocyclic systems.

One of the most powerful strategies for creating derivatives is multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis. In this approach, the key intermediate, 2-formylbenzonitrile, can be reacted with a β-ketoester (e.g., ethyl acetoacetate) and a source of ammonia (B1221849) to construct dihydropyridine (B1217469) rings. nih.govbeilstein-journals.org Similarly, Knoevenagel condensation of 2-formylbenzonitrile with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) provides a route to substituted alkenes, which are themselves versatile intermediates. beilstein-journals.org

Another synthetic avenue involves the transformation of the nitrile group. The nitrile can undergo cycloaddition reactions, for instance with sodium azide, to form a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. nih.govresearchgate.net

The table below outlines several plausible synthetic pathways for generating derivatives from this compound.

Starting Material Key Intermediate Reaction Type Reagents Resulting Derivative Class
This compound2-FormylbenzonitrileHydrolysisH₂O, Acid catalystAromatic Aldehyde
2-FormylbenzonitrileN/AHantzsch SynthesisEthyl acetoacetate, NH₄OHDihydropyridines
2-FormylbenzonitrileN/AKnoevenagel CondensationMalononitrile, Base catalystBenzylidene Malononitriles
2-FormylbenzonitrileN/ABiginelli ReactionUrea, Ethyl acetoacetateDihydropyrimidinones
This compoundN/ATetrazole FormationNaN₃, ZnCl₂Phenyltetrazoles

Systematic Structural Modifications of this compound

Systematic structural modification is the cornerstone of medicinal chemistry, aimed at optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. For this compound, modifications can be envisioned at three primary locations: the dichloromethyl group, the nitrile group, and the benzene (B151609) ring.

Modification of the Dichloromethyl Group: This group is synthetically versatile. As mentioned, its hydrolysis to an aldehyde opens up a vast array of subsequent chemical transformations. The resulting aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or used in reductive amination to introduce diverse amine functionalities. Each new functional group offers different physicochemical properties and potential interactions with biological targets.

Modification of the Nitrile Group: The nitrile group is a potent electron-withdrawing group and a hydrogen bond acceptor. nih.govnih.gov It is often considered a bioisostere of carbonyl, hydroxyl, or halogen moieties. nih.govresearchgate.net Its linear geometry allows it to fit into sterically constrained binding pockets. nih.gov Beyond conversion to a tetrazole, the nitrile can be hydrolyzed to a primary amide or a carboxylic acid, or reduced to a primary amine, fundamentally altering the electronic and steric profile of the molecule.

Modification Site Original Group Potential Modifications Objective of Modification
C1-Substituent-CHCl₂-CHO, -COOH, -CH₂OH, -CH₂NHRIntroduce new reactive handles, alter polarity and H-bonding capacity
C2-Substituent-CN-C(O)NH₂, -COOH, -CH₂NH₂, TetrazoleModulate electronic properties, introduce H-bonding donors/acceptors, bioisosteric replacement
Aromatic RingC-HC-F, C-Cl, C-OH, C-OCH₃, C-NO₂Fine-tune electronics, solubility, metabolic stability, and explore new binding pockets

Methodologies for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation

Elucidating SAR and SPR is a systematic process that connects the chemical structure of a compound to its resulting biological activity or physical properties. youtube.comyoutube.com This is achieved through a combination of synthetic chemistry, biological testing, and computational modeling.

The primary methodology involves the synthesis of a focused library of analogs based on the systematic modifications described in the previous section. Each analog is then tested in relevant biological assays to determine how the structural change has impacted its activity. For example, a series of analogs with different substituents on the aromatic ring would be synthesized and tested to determine if electron-donating or electron-withdrawing groups are preferred for a particular biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a key computational methodology used in this process. nih.govfrontiersin.org QSAR models attempt to find a mathematical correlation between the chemical properties of a set of molecules and their biological activity. frontiersin.org Descriptors representing various physicochemical properties—such as hydrophobicity (logP), electronic effects (Hammett constants, σ), and steric parameters (Taft parameters, E_s)—are calculated for each analog. These descriptors are then used as variables in statistical models to predict the activity of new, unsynthesized compounds. frontiersin.org

SPR studies follow a similar principle but focus on physical properties like solubility, melting point, and metabolic stability. nih.govresearchgate.net Experimental determination of these properties is coupled with computational predictions to guide the design of molecules with improved drug-like characteristics. Spectroscopic techniques such as NMR, IR, and mass spectrometry are indispensable for confirming the structure and purity of each synthesized compound, which is a prerequisite for reliable SAR and SPR data. unl.edu

Methodology Description Parameters Investigated Example Application
Analog Synthesis & Biological Testing Systematically creating and testing structural variants of a lead compound.Potency (IC₅₀, EC₅₀), efficacy, selectivity.Determining the effect of ring substitution position on target inhibition.
Quantitative Structure-Activity Relationship (QSAR) Developing statistical models that correlate physicochemical properties with biological activity. nih.govfrontiersin.orgLogP (hydrophobicity), pKa, molar refractivity, electronic descriptors.Predicting the activity of novel analogs to prioritize synthesis.
Structure-Property Relationship (SPR) Analysis Correlating structural features with physical and pharmacokinetic properties. nih.govresearchgate.netAqueous solubility, metabolic stability, membrane permeability.Modifying a functional group to improve oral bioavailability.
Spectroscopic Analysis Using methods like NMR, IR, and Mass Spectrometry to confirm the chemical structure of synthesized analogs. unl.eduChemical shifts, coupling constants, vibrational frequencies, mass-to-charge ratio.Verifying the successful conversion of the nitrile group to a tetrazole.

Rational Design Principles for Novel this compound Analogs

Rational design utilizes the insights gained from SAR and SPR studies to design new molecules with a higher probability of success. bbau.ac.in The goal is to create novel analogs with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.

A key principle is bioisosteric replacement . researchgate.net For instance, if SAR studies indicate that the nitrile group is primarily acting as a hydrogen bond acceptor, it could be replaced with other acceptors like a carbonyl or a nitro group to see if binding can be improved. nih.gov If the nitrile's role is more as a metabolically stable polar group, converting it to a tetrazole ring could enhance metabolic stability while maintaining or improving biological activity. researchgate.net

Structure-based drug design is another powerful principle, applicable when the three-dimensional structure of the biological target is known. A model of the this compound scaffold can be computationally docked into the active site of the target protein. This allows medicinal chemists to visualize how the molecule binds and to identify empty pockets where additional functional groups could be placed to form new, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions).

Design Principle Description Objective
Bioisosteric Replacement Substituting a functional group with another that has similar physicochemical properties. researchgate.netImprove potency, selectivity, or pharmacokinetic (PK) properties.
Scaffold Hopping Replacing the core benzonitrile (B105546) structure with a different chemical scaffold while retaining key binding interactions.Discover novel chemical series with potentially better properties or intellectual property space.
Structure-Based Design Using the 3D structure of the biological target to guide the design of complementary ligands.Enhance binding affinity and selectivity by targeting specific interactions in the active site.
Property-Based Design Modifying the structure to achieve a desired profile of physicochemical and ADMET properties. nih.govImprove solubility, metabolic stability, permeability, and reduce toxicity.

Potential Applications of 2 Dichloromethylbenzonitrile in Advanced Chemical Research

Role as a Building Block in Complex Chemical Synthesis

2-Dichloromethylbenzonitrile serves as a crucial precursor, primarily for 2-cyanobenzaldehyde (B126161) (also known as 2-formylbenzonitrile), a key component in the synthesis of various heterocyclic compounds. The dichloromethyl group acts as a stable, masked equivalent of an aldehyde. This chemical feature is advantageous as it allows the introduction of a potential aldehyde group into a molecule while avoiding unwanted reactions that a free aldehyde might undergo during intermediate synthetic steps.

The primary transformation involves the hydrolysis of the dichloromethyl group to yield the corresponding aldehyde. This conversion can be achieved through various methods, including reaction with reagents like morpholine (B109124) followed by acid-catalyzed hydrolysis, which proceeds via a dimorpholinomethylbenzonitrile intermediate. google.com

Once formed, 2-cyanobenzaldehyde becomes a versatile starting material for constructing a range of complex heterocyclic systems that are significant in medicinal chemistry and materials science. researchgate.net Its dual functionality allows for intricate cascade reactions, building molecular complexity in an efficient manner. researchgate.net

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives

PrecursorResulting Compound ClassSignificance
2-CyanobenzaldehydeIsoindolinonesCore structures in many bioactive compounds and natural products. researchgate.net
2-CyanobenzaldehydePhthalidesImportant structural motifs found in natural products. researchgate.net
2-CyanobenzaldehydeLuminogensLight-emitting materials with potential in optoelectronics.

Exploration in Materials Science Research

While direct applications of this compound in materials science are not extensively documented, its derivatives have shown potential in the development of functional materials. The conversion of this compound to 2-formylbenzonitrile provides access to compounds that are valuable in the field of optoelectronics.

Specifically, certain derivatives synthesized from 2-formylbenzonitrile have been identified as effective luminogens, which are molecules that emit light. This property is fundamental for the creation of organic light-emitting diodes (OLEDs) and other light-emitting materials, suggesting a potential, albeit indirect, role for this compound in advanced materials research. The chemical aspect of this application lies in the design and synthesis of the specific molecular architecture derived from the benzonitrile (B105546) scaffold that gives rise to the desired photophysical properties.

Contributions to Methodological Advancements in Organic Chemistry

The primary contribution of this compound to methodological advancements in organic chemistry lies in its utility as a masked aldehyde functional group. The dichloromethyl group is significantly more stable under various reaction conditions compared to a free aldehyde. This stability allows chemists to perform multiple synthetic transformations on other parts of the molecule without affecting the latent aldehyde functionality.

This "protecting group" strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision and control. The development of specific and high-yielding procedures for the hydrolysis of the dichloromethyl group to an aldehyde, such as the two-step process involving a morpholine intermediate, represents a practical methodological tool. google.com This approach provides a reliable method for the late-stage introduction of a reactive aldehyde group, which is often crucial in the total synthesis of natural products and pharmaceuticals.

Use in Ligand Design and Coordination Chemistry Studies

The nitrile group (–C≡N) is a well-established functional group in coordination chemistry, capable of binding to metal centers through the lone pair of electrons on the nitrogen atom. unibo.itnih.gov Benzonitrile and its substituted derivatives are commonly used as ligands to form complexes with a variety of transition metals, such as palladium, platinum, and nickel. researchgate.netua.ac.be These nitrile ligands are often weakly coordinating, which makes them useful as temporary ligands that can be easily displaced by other, more strongly binding groups, facilitating the synthesis of a wide range of organometallic complexes. nih.gov

While specific studies detailing the use of this compound as a ligand are not prominent, its structure is amenable to functioning as such. It can be employed as a monodentate ligand through its nitrile nitrogen. The dichloromethyl substituent at the ortho position could influence the electronic properties of the nitrile group, thereby tuning the strength of the metal-ligand bond. Furthermore, this group could serve as a reactive handle for post-coordination modification, allowing for the synthesis of more complex, multifunctional ligand frameworks. The design of ligands with specific electronic and steric properties is fundamental to controlling the reactivity and properties of metal complexes used in catalysis and materials science. uni-wuerzburg.dedigitellinc.com

Future Research Directions and Concluding Remarks

Emerging Trends in 2-Dichloromethylbenzonitrile Research

Future investigations into this compound are likely to be influenced by broader trends in organic synthesis and materials science. Key emerging areas where this compound could be relevant include:

Advanced Intermediate Synthesis: The structural framework of halogenated benzonitriles is a common feature in many biologically active compounds. guidechem.com Research is increasingly focused on the use of such compounds as crucial intermediates for pharmaceuticals, including potential anticancer and anti-inflammatory drugs. The reactivity of the dichloromethyl group, likely being more pronounced than a monochlorinated equivalent, offers a unique pathway for creating complex molecular scaffolds.

Green Chemistry Approaches: Modern organic synthesis is progressively shifting towards more sustainable methods. Future studies may explore environmentally benign synthesis routes for this compound and its derivatives. This includes the use of catalysts that are less toxic and reaction conditions that are more energy-efficient, moving away from traditional, harsher halogenation methods.

Development of Novel Agrochemicals: Similar to its monochlorinated analog, 2-(Chloromethyl)benzonitrile, which serves as a precursor for fungicides, this compound could be investigated as a building block for new crop protection agents. The presence of an additional chlorine atom could modulate the biological activity and environmental persistence of the resulting pesticides.

Materials Science Applications: Halogenated organic compounds are of growing interest in materials science. Research could be directed towards incorporating this compound into polymers or other materials to enhance properties such as thermal stability or flame retardancy. The specific electronic properties conferred by the dichloromethyl and nitrile groups might also be exploited in the development of novel electronic materials.

Challenges and Opportunities in the Study of Halogenated Nitriles

The study of halogenated nitriles like this compound presents a unique set of challenges and opportunities for the scientific community.

Challenges:

Synthetic Selectivity: A primary challenge lies in the selective synthesis of di- and tri-substituted benzonitrile (B105546) derivatives. Controlling the degree and position of halogenation on the methyl group without affecting the aromatic ring or the nitrile function requires sophisticated synthetic strategies.

Reactivity and Stability: The dichloromethyl group is a highly reactive electrophile. While this reactivity is advantageous for synthesis, it can also lead to instability and undesired side reactions, complicating handling, purification, and storage.

Toxicity and Environmental Impact: Halogenated organic compounds often raise toxicological and environmental concerns. nih.govtandfonline.com A significant challenge is to conduct thorough toxicity assessments and to develop derivatives with improved safety profiles and biodegradability. nih.govtandfonline.com

Opportunities:

Exploiting Enhanced Reactivity: The increased reactivity of the dichloromethyl group compared to a monochloromethyl group offers an opportunity to develop novel and efficient synthetic transformations that are not possible with less halogenated analogs.

Structure-Activity Relationship (SAR) Studies: The systematic study of halogenated benzonitriles provides a platform for in-depth SAR analyses. nih.gov By comparing the biological and chemical properties of mono- versus di-halogenated compounds, researchers can gain a deeper understanding of how halogenation patterns influence molecular function.

Development of Novel Catalytic Systems: The need for selective synthesis of these compounds drives innovation in catalysis. There is an opportunity to develop new catalytic systems that can precisely control the halogenation of methylbenzonitriles.

Interdisciplinary Research Perspectives for this compound

The potential applications and inherent chemical properties of this compound position it at the intersection of several scientific disciplines.

Medicinal Chemistry and Pharmacology: As a potential intermediate, this compound is of interest to medicinal chemists for the synthesis of new drug candidates. guidechem.com Its derivatives could be screened for a wide range of biological activities, necessitating collaboration with pharmacologists to evaluate their efficacy and mechanism of action.

Environmental Science and Toxicology: The environmental fate and potential toxicity of this compound and other halogenated nitriles are critical areas of study. nih.gov This invites interdisciplinary research involving environmental chemists, toxicologists, and microbiologists to assess its impact on ecosystems and to explore bioremediation strategies.

Computational Chemistry: Theoretical and computational studies can provide valuable insights into the reactivity, stability, and spectroscopic properties of this compound. nih.gov Collaboration between synthetic and computational chemists can help predict reaction outcomes, design better synthetic routes, and understand the electronic structure of these molecules.

Broader Academic Impact and Significance

While direct research on this compound is limited, its study holds broader academic significance. It serves as an exemplary case for understanding the fundamental principles of organic chemistry, such as the influence of electron-withdrawing groups on aromatic systems and the reactivity of benzylic halides.

The compound's significance lies in its potential as a versatile building block, enabling the synthesis of a diverse range of more complex molecules. The exploration of its chemistry contributes to the broader field of synthetic methodology and the development of novel functional molecules. Furthermore, investigations into its properties and potential applications can stimulate new research questions and drive innovation across multiple scientific disciplines, from drug discovery to materials science.

Data Tables

Table 1: Comparison of Related Benzonitrile Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
2-MethylbenzonitrileC₈H₇N117.15Precursor for halogenation.
2-(Chloromethyl)benzonitrileC₈H₆ClN151.59Monochlorinated analog; known intermediate. chemicalbook.com
This compound C₈H₅Cl₂N 186.04 Dichlorinated subject compound; expected high reactivity.
2,6-Dichlorobenzonitrile (B3417380)C₇H₃Cl₂N172.01Isomeric compound with chlorines on the aromatic ring. nih.gov

Table 2: Potential Research Areas for this compound

Research AreaFocus of StudyPotential Outcome
Synthetic ChemistryDevelopment of selective synthesis and functionalization methods.Efficient and scalable production of the compound and its derivatives.
Medicinal ChemistryUse as a scaffold for novel drug candidates.Discovery of new therapeutic agents with enhanced potency or novel mechanisms.
Agrochemical SciencePrecursor for new pesticides and herbicides.Development of more effective and potentially safer crop protection products.
Materials ScienceIncorporation into polymers and functional materials.Creation of materials with improved thermal, flame-retardant, or electronic properties.
Environmental ToxicologyAssessment of biodegradability and toxicity.Understanding of environmental impact and development of risk mitigation strategies.

Q & A

Q. What are the recommended synthetic routes for 2-dichloromethylbenzonitrile, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves halogenation of methylbenzonitrile precursors using chlorinating agents (e.g., Cl2 or SO2Cl2). Post-synthesis, purity validation requires HPLC with UV detection (λ = 220–260 nm) and gas chromatography-mass spectrometry (GC-MS) to confirm molecular ion peaks at m/z 186 (base peak) and isotopic patterns consistent with two chlorine atoms . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should confirm the benzonitrile scaffold and dichloromethyl substituent (e.g., δC ~115 ppm for CN, δH ~5.2 ppm for CH2Cl2) .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing cyano group and dichloromethyl substituent create a polarized aromatic system, enhancing electrophilic substitution at the para position. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, predicting reactive sites. Experimental validation via Suzuki-Miyaura coupling with boronic acids shows regioselectivity trends, which should be confirmed by <sup>19</sup>F NMR (if fluorinated partners are used) or X-ray crystallography .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability tests under accelerated degradation conditions (40°C/75% RH for 4 weeks) reveal hydrolysis of the dichloromethyl group to form benzaldehyde derivatives. Store at –20°C in amber vials under inert gas (N2 or Ar) to minimize decomposition. Monitor via FT-IR for C≡N stretch (~2230 cm<sup>-1</sup>) and Cl–C–Cl bending (~550 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can contradictory data on the catalytic activity of this compound in heterocyclic synthesis be resolved?

  • Methodological Answer : Discrepancies in reported catalytic efficiencies (e.g., in indole or quinoline syntheses) may arise from trace metal impurities or solvent effects. Use inductively coupled plasma mass spectrometry (ICP-MS) to screen for residual Pd/Cu from prior reactions. Replicate studies in rigorously dried solvents (e.g., THF over Na/benzophenone) and compare yields under controlled in situ IR monitoring .

Q. What computational strategies predict the regioselectivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : Apply frontier molecular orbital (FMO) theory to calculate HOMO/LUMO energies (Gaussian 09, M06-2X/cc-pVTZ). The LUMO map identifies electron-deficient sites, typically at the ortho and para positions relative to the cyano group. Validate predictions via kinetic studies with nucleophiles (e.g., NaN3) and HPLC analysis of substitution products .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for toxicity profiling?

  • Methodological Answer : Perform in vitro microsomal assays (human liver microsomes + NADPH) to detect metabolites via LC-HRMS. Identify adducts (e.g., glutathione conjugates) to assess bioactivation potential. Compare with structural analogs (e.g., 2-chlorobenzonitrile) to isolate electronic vs. steric effects on enzyme inhibition .

Q. What experimental designs address the poor aqueous solubility of this compound in pharmacokinetic studies?

  • Methodological Answer : Use co-solvent systems (e.g., PEG-400/water) or nanoemulsions (lecithin-based) to enhance solubility. Quantify solubility via shake-flask method with UV-Vis calibration (λmax ~270 nm). For in vivo studies, employ radiolabeled <sup>14</sup>C-2-dichloromethylbenzonitrile to track distribution and clearance .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature sources?

  • Methodological Answer : Variations (e.g., 85–92°C) likely stem from polymorphic forms or hygroscopicity. Characterize thermal behavior via differential scanning calorimetry (DSC) at 10°C/min under N2. Pair with powder X-ray diffraction (PXRD) to correlate melting endotherms with crystal phases. Purify via recrystallization (ethyl acetate/hexane) and repeat analyses .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in kinase inhibitor development?

  • Methodological Answer : The dichloromethyl group serves as a bioisostere for trifluoromethyl in ATP-binding pocket targeting. Synthesize analogs via Pd-catalyzed C–N coupling with aminopyrimidines. Screen against kinase panels (e.g., DiscoverX) and correlate IC50 values with Cl-substituent orientation using molecular docking (AutoDock Vina) .

Safety and Handling

Q. What protocols mitigate risks when handling this compound in large-scale reactions?

  • Methodological Answer :
    Use closed-system reactors (e.g., Hastelloy C-22) to prevent HCl release during hydrolysis. Install real-time gas sensors for Cl2 and HCN. Quench waste with 10% NaHCO3 before disposal. Follow OSHA guidelines for permissible exposure limits (PEL: 0.1 ppm for HCN) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.